
(R,R)-Palonosetron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.
Applications De Recherche Scientifique
Pharmacological Properties
(R,R)-Palonosetron exhibits unique pharmacological characteristics that distinguish it from first-generation 5-HT3 receptor antagonists. Key properties include:
- High Binding Affinity : Palonosetron has over a 30-fold higher binding affinity for the 5-HT3 receptor compared to older agents like ondansetron and dolasetron, contributing to its superior efficacy in controlling nausea and vomiting .
- Longer Half-Life : With a half-life of approximately 40 hours, palonosetron provides prolonged antiemetic effects, allowing for single-dose administration prior to chemotherapy .
- Synergistic Action : It interacts synergistically with neurokinin-1 (NK1) receptor signaling pathways, enhancing its effectiveness in the delayed phase of CINV .
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting
Numerous studies have established the efficacy of this compound in preventing CINV:
- Phase III Trials : In randomized controlled trials, palonosetron demonstrated significantly higher complete response (CR) rates compared to first-generation agents. For example, a pooled analysis showed CR rates of 57% for palonosetron versus 45% for older agents in the delayed phase (24-120 hours post-chemotherapy) .
- Statistical Superiority : In various studies, palonosetron consistently outperformed ondansetron and granisetron in both acute (0-24 hours) and delayed phases of CINV. For instance, one study reported CR rates of 81% for palonosetron compared to 68.6% for ondansetron during the acute phase .
Applications in Postoperative Nausea and Vomiting
This compound is also effective in managing PONV:
- Comparative Studies : Research indicates that palonosetron is more effective than ondansetron in suppressing early postoperative nausea by up to 49% and late postoperative vomiting by 59% .
- Efficacy Over Time : Its prolonged action makes it particularly beneficial for patients undergoing surgeries with high emetic potential. In a study comparing palonosetron with ramosetron, palonosetron showed superior efficacy during the early phases of recovery .
Case Study 1: Efficacy in Oncology Patients
A multicenter trial involving 570 cancer patients evaluated the efficacy of a single intravenous dose of palonosetron against ondansetron. Results indicated that palonosetron provided statistically significant improvements in CR rates across all time intervals post-chemotherapy:
Treatment | Acute Phase (0-24h) | Delayed Phase (24-120h) | Overall (0-120h) |
---|---|---|---|
Palonosetron | 81.0% | 74.1% | 69.3% |
Ondansetron | 68.6% | 55.1% | 50.3% |
This study underscores palonosetron's role as a first-line agent for CINV management .
Case Study 2: Efficacy in Surgical Patients
In a study assessing PONV prevention, patients receiving palonosetron exhibited lower rates of nausea compared to those receiving traditional agents. The findings highlighted its effectiveness particularly when administered before the end of surgery:
Treatment | Early PON Control | Late PON Control | Late POV Control |
---|---|---|---|
Palonosetron | -49% | -47% | -59% |
Ondansetron | Baseline | Baseline | Baseline |
These results suggest that palonosetron is advantageous for surgical patients at risk for PONV .
Propriétés
Numéro CAS |
135729-60-1 |
---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
0 |
Nom IUPAC |
2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2 |
SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.